Cas no 1805167-92-3 (2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H2BrClF5N/c8-4-2(6(10)11)1-3(5(9)15-4)7(12,13)14/h1,6H
- InChI Key: UDRNGYQRPRNPOZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C=C(C(=N1)Cl)C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- XLogP3: 4.3
- Topological Polar Surface Area: 12.9
2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063303-1g |
2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine |
1805167-92-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine
Introduction to 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine (CAS No. 1805167-92-3)
2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine (CAS No. 1805167-92-3) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine, chlorine, difluoromethyl, and trifluoromethyl substituents on a pyridine ring. These functional groups contribute to its distinctive chemical and biological properties, making it a valuable candidate for various applications.
The synthesis of 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine involves a series of well-defined chemical reactions, typically starting from readily available pyridine derivatives. The introduction of the bromine and chlorine atoms, along with the difluoromethyl and trifluoromethyl groups, requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have significantly improved the efficiency and scalability of this process, making it more accessible for large-scale production.
In terms of its chemical properties, 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine exhibits excellent stability under a wide range of conditions. The presence of halogenated substituents enhances its reactivity, making it an attractive intermediate for further chemical modifications. This compound has been utilized in the synthesis of various pharmaceuticals and agrochemicals, where its unique structure confers enhanced biological activity and selectivity.
One of the key areas where 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine has shown significant promise is in the development of novel pesticides. Its ability to selectively target specific pests while minimizing environmental impact has made it a focus of intensive research. Studies have demonstrated that this compound exhibits potent insecticidal activity against a range of economically important pests, including those resistant to conventional pesticides. This property is attributed to its unique combination of halogenated substituents, which enhance its binding affinity to specific target sites in pest organisms.
Beyond its applications in agrochemicals, 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine has also been explored for its potential therapeutic uses. Research in medicinal chemistry has identified this compound as a promising lead for the development of new drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent antiviral activity against several viral pathogens, including influenza and herpes viruses. The mechanism of action involves interference with viral replication processes, making it a valuable candidate for further drug development.
The biological activity of 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine is not limited to antiviral applications. It has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. The mechanism underlying this selectivity is thought to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
To further understand the biological properties of 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine, extensive in vitro and in vivo studies have been conducted. These studies have provided valuable insights into its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy. For example, animal models have shown that this compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity.
In conclusion, 2-Bromo-6-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine (CAS No. 1805167-92-3) is a versatile compound with a wide range of potential applications in both agrochemicals and pharmaceuticals. Its unique structural features and favorable chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its biological activity and mechanisms of action, it is likely that this compound will play an increasingly important role in addressing some of the most pressing challenges in these fields.
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